7-Bromo-3-methyl-1,5-naphthyridin-2-ol
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Overview
Description
7-Bromo-3-methyl-1,5-naphthyridin-2-ol is a heterocyclic compound with the molecular formula C9H7BrN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-1,5-naphthyridin-2-ol typically involves the bromination of 3-methyl-1,5-naphthyridin-2-ol. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by cyclization . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methyl-1,5-naphthyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
7-Bromo-3-methyl-1,5-naphthyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1,5-naphthyridin-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-N-methyl-1,5-naphthyridin-2-amine
- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Uniqueness
7-Bromo-3-methyl-1,5-naphthyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
7-bromo-3-methyl-1H-1,5-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-7-8(12-9(5)13)3-6(10)4-11-7/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZUNBDWRXNCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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